Methyl 2,2,3,3-tetrafluoropropyl carbonate
Overview
Description
“Methyl 2,2,3,3-tetrafluoropropyl carbonate” is a chemical compound with the formula C5H6F4O3 . It is also known by other names such as “Methyl (2,2,3,3-tetrafluoropropyl) carbonate” and "2,2,3,3-Tetrafluoropropyl methoxyformate" .
Synthesis Analysis
The synthesis of “Methyl 2,2,3,3-tetrafluoropropyl carbonate” involves the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . The best catalyst for the synthesis was found to be tetramethylammonium hydroxide, which ensured 81% selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate .Molecular Structure Analysis
The molecular structure of “Methyl 2,2,3,3-tetrafluoropropyl carbonate” is characterized by a molecular formula of CHFO, an average mass of 190.093 Da, and a monoisotopic mass of 190.025314 Da .Physical And Chemical Properties Analysis
“Methyl 2,2,3,3-tetrafluoropropyl carbonate” has a density of 1.3±0.1 g/cm3, a boiling point of 124.2±40.0 °C at 760 mmHg, and a vapour pressure of 12.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 29.1±22.2 °C .Scientific Research Applications
Advanced Battery Technology
Methyl 2,2,3,3-tetrafluoropropyl carbonate is utilized in the development of non-flammable liquid electrolytes for safer battery operations . Its incorporation into electrolyte formulations can significantly reduce the risk of battery fires, which are often caused by exothermic reactions between flammable electrolytes and electrode materials. This compound contributes to the creation of electrolytes that not only enhance safety but also potentially improve the cycling stability and rate capability of batteries.
Polymer Synthesis
In polymer chemistry, this compound serves as a monomer for RAFT polymerization , a method to produce polymers with controlled architectures . The unique properties of the resulting polymers, such as their tacticity, can be finely tuned for specific applications, including high-performance materials and coatings.
Photonics
The optical clarity and unique refractive index characteristics of polymers derived from Methyl 2,2,3,3-tetrafluoropropyl carbonate make them suitable for photonics applications . These include optical waveguides, anti-reflective coatings for solar cells, displays, and contact lenses, where precise control over light propagation is essential.
Electrolyte Stability Enhancement
Researchers have explored derivatives of Methyl 2,2,3,3-tetrafluoropropyl carbonate for improving the oxidation stability of electrolytes in lithium-ion batteries . This enhancement is crucial for the longevity and performance of batteries, especially under high-voltage conditions.
Flame Retardancy
Due to its fluorinated structure, Methyl 2,2,3,3-tetrafluoropropyl carbonate can be used as a flame-retardant additive in various materials . Its inclusion in materials can help in preventing the spread of fire, thereby increasing the safety of products.
Safety and Hazards
When handling “Methyl 2,2,3,3-tetrafluoropropyl carbonate”, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture and incompatible materials should be avoided . Eating, drinking, or smoking is not advised when handling this compound .
properties
IUPAC Name |
methyl 2,2,3,3-tetrafluoropropyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c1-11-4(10)12-2-5(8,9)3(6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTVHHNIXCBROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2,3,3-tetrafluoropropyl carbonate | |
CAS RN |
156783-98-1 | |
Record name | 156783-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research presented in the paper "Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol"?
A1: This research paper focuses on a novel method for synthesizing 2,2,3,3-tetrafluoropropyl alkyl carbonates, including methyl 2,2,3,3-tetrafluoropropyl carbonate, through transesterification reactions. [] The study explores the use of various dialkyl carbonates as starting materials and investigates the impact of different catalysts and reaction conditions on the yield and selectivity of the desired product. []
Q2: Could you elaborate on the significance of synthesizing compounds like methyl 2,2,3,3-tetrafluoropropyl carbonate via transesterification reactions?
A2: Transesterification reactions offer several advantages in the synthesis of such carbonates. They are generally considered milder and more environmentally benign compared to other methods, often requiring less harsh reagents and generating fewer byproducts. [] This makes them a more attractive option for industrial-scale production, potentially leading to more sustainable and cost-effective processes.
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